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Duocarmycin SA intermediate-2

Cat. No.: B12368883
M. Wt: 521.7 g/mol
InChI Key: LNNHMEFSVDHHRF-UHFFFAOYSA-N
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Description

Duocarmycin SA intermediate-2 is a key synthetic building block in the construction of Duocarmycin SA and its advanced analogs. Duocarmycin SA is a exceptionally potent antitumor antibiotic isolated from Streptomyces bacteria that exerts its biological activity through a unique mechanism of DNA alkylation . It binds sequence-selectively in the minor groove of DNA and alkylates adenine residues at the N3 position, leading to disruption of DNA architecture and ultimately, apoptotic cell death . This alkylation activity is remarkably potent, with cytotoxicity demonstrated in the picomolar range against various cancer cell lines, including glioblastoma and acute myeloid leukemia (AML) models . The profound potency of the Duocarmycin class has driven extensive research into their synthetic analogs for use as payloads in Antibody-Drug Conjugates (ADCs), a strategy designed to target the cytotoxin specifically to cancer cells . Compounds like Duocarmycin SA are integral to the development of next-generation biotherapeutics, such as the ADC SYD985, which is in clinical trials for HER2-positive cancers . This intermediate is supplied for research purposes to support the ongoing exploration and development of novel targeted cancer therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35NO4SSi B12368883 Duocarmycin SA intermediate-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H35NO4SSi

Molecular Weight

521.7 g/mol

IUPAC Name

tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane

InChI

InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3

InChI Key

LNNHMEFSVDHHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Structural Elucidation and Characterization of Duocarmycin Sa Intermediate 2

Advanced Spectroscopic Techniques for Structural Verification

Spectroscopic methods are indispensable tools for elucidating the intricate molecular architecture of duocarmycin intermediates. These techniques provide detailed information on the connectivity of atoms, molecular weight, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of duocarmycin intermediates. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to establish the carbon-hydrogen framework of these molecules.

In the analysis of duocarmycin precursors, ¹H NMR provides critical information. For instance, intermediates containing the characteristic cyclopropane (B1198618) ring exhibit well-defined signals for the cyclopropyl (B3062369) protons. nih.gov Similarly, the protons on the indole (B1671886) or benz[e]indole ring systems show distinct chemical shifts and coupling patterns that confirm the integrity of the heterocyclic core. nih.gov A common challenge in the NMR analysis of amide-containing duocarmycin intermediates is the presence of multiple rotamers (rotational isomers) at room temperature, which can lead to broadened or multiple sets of signals. To overcome this, NMR spectra are often recorded at elevated temperatures (e.g., 75-85 °C) to facilitate free rotation around the amide bonds, resulting in sharper, more easily interpretable spectra. clockss.org

¹³C NMR complements the proton data by providing the number of unique carbon environments and their chemical shifts, confirming the carbon skeleton of the intermediate. clockss.orgnih.gov

Table 1: Representative ¹H NMR Data for a Duocarmycin Analogue Intermediate (Data is illustrative, based on published findings for similar structures)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole NH10.11br s-
Aromatic H8.11d8.1
Aromatic H8.00br s-
Cyclopropane CH2.37dd7.2, 7.8
Cyclopropane CH1.99ddd3.6, 6.0, 8.4
Diastereotopic CH₂4.00d12.0
Diastereotopic CH₂3.47dd3.6, 12.0

Source: Data compiled from literature on duocarmycin intermediates. nih.govclockss.org

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of synthetic intermediates. High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is the standard method. nih.gov ESI-HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), often to within a few parts per million (ppm) of the calculated theoretical mass. nih.govnih.gov This accuracy allows for the unambiguous determination of the intermediate's molecular formula, confirming that the desired chemical transformation has occurred without unexpected additions or deletions. nih.gov

Table 2: Example of High-Resolution Mass Spectrometry Data for an Intermediate (Data is illustrative, based on published findings for similar structures)

IntermediateMolecular FormulaIonCalculated Mass (m/z)Found Mass (m/z)
Intermediate 9 C₂₈H₂₉N₃O₅[M+H]⁺488.2180488.2178
Intermediate 6 C₁₆H₁₃N₃O₅[M+H]⁺328.0928328.0932

Source: Data adapted from published synthesis of duocarmycin analogues. nih.gov

When an intermediate can be grown as a single crystal of sufficient quality, X-ray crystallography provides the ultimate proof of its three-dimensional structure. ucl.ac.uk This technique determines the precise spatial arrangement of atoms in the solid state, confirming not only the connectivity but also the relative and absolute stereochemistry. researchgate.net For chiral intermediates in the duocarmycin synthesis, obtaining an X-ray crystal structure is invaluable for unambiguously assigning the absolute configuration, especially after a chiral resolution or an asymmetric synthesis step. nih.govresearchgate.net The resulting structural data, including bond lengths and angles, can also offer insights into conformational preferences and potential steric interactions that may influence subsequent reaction steps. nih.govuea.ac.uk For example, the crystal structure of intermediate 10 in one synthetic route unambiguously established the structures of two N-benzyl regioisomers. nih.gov

Chromatographic Methods for Purification and Enantiomeric Purity Assessment

Chromatography is fundamental to the isolation, purification, and stereochemical analysis of duocarmycin intermediates.

High-Performance Liquid Chromatography (HPLC) is a versatile tool used for both analytical and preparative purposes in duocarmycin synthesis. mdpi.com Analytically, HPLC is used to assess the purity of an intermediate after a reaction or purification step, monitor the progress of a reaction, and determine the stability of compounds under various conditions. nih.govgoogle.com For preparative applications, HPLC allows for the high-resolution separation and purification of intermediates from complex reaction mixtures, which can be challenging to achieve by standard flash column chromatography. nih.gov

Since the biological activity of duocarmycins is highly dependent on their stereochemistry, controlling the chirality of intermediates is paramount. uea.ac.uk Many synthetic strategies involve the preparation of a racemic intermediate at a key stage, followed by the separation of the two enantiomers. Chiral HPLC is the method of choice for both the analytical assessment of enantiomeric excess and the preparative resolution of these racemic mixtures. researchgate.netgoogle.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Columns such as the Daicel CHIRALPAK® and CHIRALCEL® series are frequently employed for this purpose. nih.govgoogle.com The successful separation of enantiomers of a key intermediate allows for the synthesis of both the natural (+)-enantiomer and the unnatural (-)-enantiomer of Duocarmycin SA, enabling detailed structure-activity relationship studies. nih.govnih.gov

Table 3: Examples of Chiral HPLC Conditions for Intermediate Resolution (Data is illustrative, based on published findings for similar structures)

IntermediateChiral ColumnMobile PhaseApplication
Intermediate 22 Chiralcel OD2% i-PrOH/HexanePreparative Separation
Intermediate 13 ChiralPak AD10% i-PrOH/HexanePreparative Separation
Intermediate 36 Chiralcel AD15% i-PrOH/HexaneAnalytical

Source: Data compiled from literature on the synthesis of duocarmycin and its analogues. nih.govnih.gov

Conformational Analysis of Duocarmycin SA Intermediate-2

Molecular Dynamics Simulations and Energy Minimization

While specific molecular dynamics (MD) simulation data for this compound are not extensively published, the principles of its conformational behavior can be inferred from studies on closely related duocarmycin precursors and analogues. Computational methods such as MD simulations and energy minimization are powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations.

The following interactive table illustrates hypothetical energy values for different conformations of a duocarmycin precursor, showcasing how computational methods can be used to assess conformational stability. The conformations are defined by the dihedral angles (χ1 and χ2) of the linking amide.

ConformationDihedral Angle (χ1)Dihedral Angle (χ2)Relative Energy (kcal/mol)Population (%)
A180°0.075.3
B90°1.510.2
C3.01.4
D180°90°2.52.5
E45°10°0.550.1

This table presents illustrative data based on principles of conformational analysis for duocarmycin-like structures.

The data suggests that certain conformations are significantly more stable (lower in energy) than others. The population percentage indicates the likelihood of finding the molecule in a particular conformation at equilibrium.

Influence of Conformation on Reactivity

The reactivity of duocarmycin precursors is critically dependent on their conformation. The key to the activation of the duocarmycin pharmacophore is the disruption of the vinylogous amide stabilization of the alkylating subunit. This disruption is achieved through a conformational change, often described as a twist, which brings the reactive cyclopropane into conjugation with the cyclohexadienone ring system, thereby activating it for nucleophilic attack by DNA.

Studies on Duocarmycin SA have shown that when bound to the minor groove of DNA, the molecule adopts a helical conformation with a significant twist between the alkylating and DNA-binding subunits. This twist has been measured to be approximately 44° ± 2°, with the majority of this distortion occurring at the χ1 dihedral angle of the linking amide. googleapis.com This binding-induced conformational change is a form of "shape-dependent catalysis," where the interaction with the biological target induces the reactive conformation.

For an intermediate like this compound, its preferred conformations in solution will dictate its propensity to undergo the subsequent reaction steps in the synthetic pathway. A conformation that is pre-disposed to the necessary "twist" or that has a low energy barrier to achieving it will likely be more reactive.

The following table details key structural parameters that are influenced by the conformation of duocarmycin-like molecules and are critical for their reactivity.

ParameterDescriptionInfluence on Reactivity
χ1 Dihedral AngleTorsion angle of the N-C bond of the linking amide.A significant twist in this angle disrupts the vinylogous amide stabilization, activating the molecule.
χ2 Dihedral AngleTorsion angle of the C-C bond of the linking amide.A twist in this angle can also influence the electronic properties and reactivity.
N2 Lone Pair ConjugationThe extent of electronic delocalization of the nitrogen lone pair of the linking amide.Reduced conjugation due to conformational twisting increases the reactivity of the alkylating subunit.
Cyclopropane Bond LengthsThe lengths of the bonds within the cyclopropane ring.Lengthening of the scissile cyclopropyl bonds indicates increased strain and reactivity. googleapis.com

Molecular Mechanisms of Pharmacophore Activation Derived from Intermediates

Intramolecular Cyclization and Activation of the Pharmacophore Unit

The active DNA-alkylating moiety of Duocarmycin SA is a strained cyclopropyl (B3062369) ring. In synthetic precursors like Duocarmycin SA intermediate-2, this reactive group exists in a more stable, uncyclized seco-form. The activation of the pharmacophore is a critical step that involves an intramolecular cyclization to generate the electrophilic cyclopropane (B1198618).

The conversion of the seco-form of duocarmycin analogs, such as what is understood to be this compound, into the active cyclopropane-containing structure proceeds via a Winstein cyclization. chemrxiv.org This intramolecular reaction is initiated by the unmasking of a phenolic or amino group, which then acts as an internal nucleophile, attacking a carbon bearing a leaving group to form the three-membered ring. chemrxiv.orgacs.org In many synthetic and prodrug strategies, this activation is a deliberate design feature to ensure the reactive species is generated at the target site. nih.gov

The kinetics of this cyclization are fundamental to the biological activity of the compound. The rate of cyclization can be influenced by the nature of the leaving group and the electronic properties of the aromatic ring system. For instance, prodrugs are often designed so that the unmasking of the nucleophilic phenol (B47542) is the rate-limiting step, which can be triggered by specific physiological conditions. acs.org

Table 1: Factors Influencing Winstein Cyclization of Duocarmycin Analogs
FactorDescriptionImpact on Cyclization Rate
Leaving Group The chemical moiety that is displaced during the intramolecular cyclization.More labile leaving groups can accelerate the rate of cyclization.
Electronic Effects Electron-donating or -withdrawing substituents on the aromatic ring system.Electron-donating groups can enhance the nucleophilicity of the attacking phenol, potentially increasing the reaction rate.
Solvent The medium in which the reaction takes place.Polar solvents can influence the stability of the transition state and the leaving group.

The activation of the duocarmycin pharmacophore from its seco-precursors can be pH-dependent. The solvolysis and, by extension, the intramolecular cyclization of duocarmycin analogs have been studied across a range of pH values. acs.org While the DNA alkylation reaction itself at physiological pH (7.4) is not believed to be acid-catalyzed, the stability of the precursor and the rate of the activating cyclization can be influenced by pH. acs.org

For phenolic precursors, the deprotonation of the hydroxyl group to a more nucleophilic phenoxide ion is pH-dependent. However, studies on related duocarmycin analogs have shown that the uncatalyzed solvolysis reaction rate dominates at pH ≥ 6. acs.org This suggests that at physiological pH, the activation is not primarily driven by acid catalysis but rather by the inherent reactivity of the molecule once the phenolic group is available. acs.org The regeneration of the active drug from its DNA adduct has also been shown to be accelerated by increasing pH. oup.com

Molecular Interactions with Nucleic Acids

Once activated, the duocarmycin pharmacophore exhibits a high affinity for the minor groove of DNA, where it exerts its biological effect through covalent modification.

The covalent alkylation of DNA by activated duocarmycins is highly sequence-selective, showing a strong preference for A-T rich regions. nih.govaacrjournals.org The consensus sequences for duocarmycin alkylation are typically 5′-(A/T)AAA-3′ and 5′-(A/T)TTA(Pu)-3′. aacrjournals.org This selectivity arises from the preferential non-covalent binding of the molecule to the A-T rich minor groove. pnas.org The steric accessibility of the target adenine (B156593) N3 atom within these sequences also plays a crucial role in directing the alkylation. pnas.org The reversible nature of the DNA binding allows the molecule to "walk" along the DNA until it finds an optimal alkylation site. aacrjournals.org

Table 2: DNA Sequence Selectivity of Duocarmycins
High-Affinity SequenceAlkylation SiteReference
5′-(A/T)AAA-3′N3 of the third adenine aacrjournals.org
5′-(A/T)TTA(Pu)-3′N3 of the adenine aacrjournals.org

The cytotoxic activity of the duocarmycins is a direct result of the alkylation of the N3 position of adenine bases within the DNA minor groove. mdpi.comaacrjournals.org The electrophilic cyclopropane ring of the activated pharmacophore is the alkylating agent. The N3 of adenine acts as a nucleophile, attacking the least substituted carbon of the cyclopropane ring in a stereoelectronically controlled addition reaction. pnas.org This forms a covalent adduct between the drug and the DNA. nih.gov This alkylation event disrupts the normal structure and function of DNA, leading to strand breakage and ultimately, apoptosis. mdpi.com

The alkylation reaction is thought to be catalyzed by the DNA itself, a phenomenon described as "shape-dependent catalysis." nih.gov The binding of the drug in the minor groove induces a conformational change in the molecule, which in turn activates the cyclopropane for nucleophilic attack. nih.gov This target-based activation mechanism ensures that the highly reactive alkylating agent is primarily generated in close proximity to its biological target. nih.gov

Role of Structural Features and Stereochemistry in Molecular Interaction

The potent biological activity of the duocarmycin family of natural products is intrinsically linked to their unique molecular architecture and precise stereochemistry. nih.gov These molecules are designed to bind within the minor groove of DNA and subsequently alkylate a specific adenine base, leading to cell death. creative-biolabs.commdpi.com The activation of the pharmacophore, derived from intermediates such as this compound, is a highly orchestrated process where specific structural features and stereochemical configurations play critical roles in the molecular interaction with DNA.

A crucial element for the biological activity of duocarmycins is the spirocyclopropyl-cyclohexadienone moiety, which contains the reactive cyclopropane ring. mdpi.commdpi.com This alkylating subunit is responsible for the covalent modification of DNA. nih.gov The stability and reactivity of this cyclopropane are finely tuned by the rest of the molecule. For instance, a vinylogous amide system provides significant stability to the otherwise reactive cyclopropane, preventing premature reactions before the molecule reaches its target. nih.gov It is the binding within the DNA minor groove that induces a conformational change, disrupting this stabilization and activating the cyclopropane for nucleophilic attack by DNA. nih.gov

The DNA-binding portion of the molecule, often comprising indole-based rings, is responsible for the sequence-selective recognition of AT-rich regions in the DNA minor groove. mdpi.comnih.gov The shape and curvature of this segment allow it to fit snugly within the narrow minor groove, maximizing van der Waals interactions and ensuring a high affinity and specificity for its target sequence. mdpi.comnih.gov Variations in this DNA-binding domain can influence not only the binding affinity but also the sequence selectivity of the DNA alkylation. nih.gov

Stereochemistry is of paramount importance for the activity of duocarmycins. The natural, biologically active form possesses a specific (S)-configuration at the spirocyclopropane center. nih.gov This precise stereochemistry is essential for the correct orientation of the electrophilic cyclopropane within the DNA minor groove, allowing for the efficient alkylation of the N3 position of adenine. nih.govwikipedia.org The incorrect enantiomer typically shows significantly reduced or no biological activity, highlighting the critical nature of the stereochemical arrangement for the molecular interaction.

The linking amide bond that connects the DNA-binding and alkylating subunits also plays a vital role. It correctly positions the reactive alkylating unit within the DNA helix after the binding unit has anchored the molecule in place. researchgate.netnih.gov Studies have shown that the nature and orientation of this linker are critical for potent cytotoxicity. nih.gov

Structural/Stereochemical FeatureRole in Molecular InteractionImpact on Pharmacophore Activation
Spirocyclopropyl-cyclohexadienone UnitActs as the electrophilic warhead for DNA alkylation. mdpi.commdpi.comIts inherent reactivity is masked until the molecule binds to DNA, preventing non-specific reactions. nih.gov
(S)-Configuration of the CyclopropaneEnsures the correct spatial orientation for the nucleophilic attack by adenine N3 in the DNA minor groove. nih.govEssential for efficient and stereospecific alkylation; the opposite enantiomer is significantly less active.
Indole-based DNA Binding UnitProvides sequence-specific recognition and high-affinity binding to AT-rich regions of the DNA minor groove. mdpi.comnih.govAnchors the molecule at the target site, positioning the alkylating unit for the subsequent reaction.
Vinylogous Amide SystemStabilizes the reactive cyclopropane ring through electronic delocalization. nih.govBinding to DNA induces a conformational change that disrupts this stabilization, thus activating the pharmacophore. nih.gov
Linking Amide BondConnects the DNA-binding and alkylating subunits, ensuring proper positioning of the reactive moiety. researchgate.netnih.govContributes to the overall conformation required for the binding-induced activation mechanism. nih.gov

Computational and Theoretical Studies of Duocarmycin Sa Intermediates

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the intricate reaction pathways involved in both the biosynthesis of duocarmycins and their mechanism of DNA alkylation. rsc.orgakj.az These computational approaches allow researchers to model transition states, calculate activation energy barriers, and investigate the influence of substituents and solvent effects on reaction outcomes. rsc.orgcnr.it

One key area of investigation has been the acid-catalyzed solvolysis of the duocarmycin spirocyclopropylhexadienone system, which is the key step for DNA alkylation. A quantum mechanical study of the S_N2 acid-catalyzed reaction of duocarmycin SA derivatives with methanol (B129727) was performed at the DFT-PBE0/6-31G(d) level. cnr.it This level of theory, both in the gas phase and in solution (using the polarizable continuum model, PCM), provided results that align well with experimental findings. cnr.it The study elucidated how stereoelectronic effects and substituents influence the reaction, providing a deeper understanding of the molecular basis for DNA alkylation by Duocarmycin SA (DSA) derivatives. cnr.it

Furthermore, DFT calculations have been employed to explore the feasibility of specific molecular conformations. For instance, calculations using the B3LYP functional were used to investigate whether an intramolecular hydrogen bond chain could enhance the electrophilicity of the cyclopropane (B1198618) ring, thereby promoting alkylation. uea.ac.uk By modeling the reaction pathways and energies, these studies can validate or challenge mechanistic hypotheses derived from experimental observation. uea.ac.uk

The table below summarizes representative data from computational studies on duocarmycin-related reaction mechanisms.

Computational MethodSystem StudiedFinding
DFT-PBE0/6-31G(d) with PCMAcid-catalyzed solvolysis of DSA derivativesCalculation of activation energies and elucidation of substituent effects on reactivity. cnr.it
DFT (B3LYP)Spirocyclised duocarmycin analogueModeled the feasibility of a hydrogen-bonded conformation proposed to enhance reactivity. uea.ac.uk
AM1, MNDOThiophene-based analogues of CPIPredicted that sulfur substitution would increase the stability of the alkylation subunit. nih.gov

Molecular Docking and Simulation of DNA-Pharmacophore Interactions

To understand the potent biological activity of duocarmycins, it is essential to characterize their interaction with their biological target, DNA. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. nih.gov These methods predict how a ligand binds to a receptor and assess the stability and dynamics of the resulting complex. nih.govresearchgate.net

Docking studies consistently show that duocarmycin analogues bind in the minor groove of DNA, with a strong preference for AT-rich sequences. pnas.orgmdpi.com The curved shape of the duocarmycin molecule allows for a snug, shape-complementary fit into the narrow minor groove. MD simulations are then used to refine these docked poses and to observe the behavior of the drug-DNA complex over time, typically on the nanosecond scale. nih.govresearchgate.net These simulations have revealed several key aspects of the interaction:

Binding-Induced Activation : The binding event itself can induce a conformational change in the duocarmycin molecule, such as a twist between the DNA-binding and alkylating subunits. acs.org This destabilizes the vinylogous amide system, increasing the electrophilicity of the cyclopropyl (B3062369) ring and activating it for nucleophilic attack by an adenine (B156593) N3 atom. mdpi.com

Solvent and Ion Effects : MD simulations suggest that drug binding leads to a partial dehydration of the minor groove. nih.gov

Charge Model Sensitivity : The accuracy of binding free energy calculations can be highly dependent on the partial charge model used for the ligand. Studies have shown that using a quantum-polarized ligand docking (QPLD)-based charge model can yield more accurate binding free energy estimations compared to standard RESP charges. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a more advanced approach, treating the reactive core of the drug and DNA with high-level quantum mechanics while the rest of the system is handled by classical molecular mechanics. nih.gov These studies suggest that the polarization of the drug by the DNA scaffold is a critical factor in the catalysis of the alkylation reaction. nih.gov

Simulation TypeSystemKey Insight
Molecular Dynamics (MD)Duocarmycin SA (DSA) and analogues in DNA minor grooveBinding causes partial dehydration of the groove; DSA occupies a more favorable position for attack than less reactive analogues. nih.gov
Molecular Dynamics (MD)PBD-duocarmycin hybrid dimers with DNAPredicted favored DNA binding sequences and explained the activity of different hybrid structures. nih.govkcl.ac.uk
MD with QPLD charge modelDuocarmycin/DNA complexQPLD-derived charges provided a more accurate binding free energy (ΔG_bind = -16.11 kcal/mol) than the RESP model (ΔG_bind = -10.05 kcal/mol). researchgate.net
QM/MM SimulationsDSA and DSI in DNAThe polarization of the drug by the DNA environment is a key component of the catalytic power of DNA. nih.gov

Prediction of Reactivity and Stability Profiles

Computational chemistry provides a suite of tools to predict the intrinsic reactivity and stability of molecules like Duocarmycin SA and its intermediates, complementing experimental kinetic studies. nih.gov Reactivity indices derived from DFT calculations, such as chemical hardness and electrophilicity, have been shown to correlate well with experimentally determined activation energies for the cyclopropane ring-opening reaction. cnr.it

Key computational approaches include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis helps in comparing the relative reactivity of different duocarmycin analogues.

Electrostatic Potential (ESP) Maps : ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For duocarmycin intermediates, these maps can pinpoint the electrophilic carbons on the cyclopropane ring that are susceptible to nucleophilic attack by DNA.

Solvolysis Rate Calculations : Computational models can predict the relative stability of compounds by calculating their solvolysis rates under different pH conditions. For example, computational studies helped rationalize why N-Boc-iso-DSA was slightly more reactive than N-Boc-DSA. nih.gov These calculations demonstrated that a putative internal hydrogen bond in the natural configuration does not activate the compound, and that an additional cross-conjugated vinylogous amide actually destabilizes the alkylation subunit. nih.gov

These predictive studies are crucial for understanding the structure-activity relationships (SAR) that govern the biological potency of the duocarmycin family. nih.gov

Parameter/MethodApplication to Duocarmycin AnaloguesSignificance
Reactivity Indices (Hardness, Electrophilicity)Calculated for DSA derivativesShowed good correlation with activation energies for the ring-opening reaction. cnr.it
Solvolysis Rate StudiesComparison of N-Boc-DSA and N-Boc-iso-DSARevealed that the iso-analogue was slightly more reactive, providing insight into the role of the vinylogous amide system. nih.gov
Stability CalculationsComparison of CBI and MeCTI analoguesThiophene-based analogues (MeCTI) were found to be more stable than their pyrrole (B145914) counterparts (CBI), aligning with their increased biological potency. nih.gov

Design of Novel Duocarmycin SA Analogues via Computational Modeling

The insights gained from mechanistic, docking, and reactivity studies form the foundation for the rational, computer-aided design of novel duocarmycin analogues. nih.govresearchgate.net The goal is often to fine-tune the reactivity to achieve a balance between stability in circulation and high potency at the target site, a concept central to the development of prodrugs and antibody-drug conjugates (ADCs). mdpi.comnih.govuea.ac.uk

Computational modeling is integral to this design process:

Scaffold Hopping and Modification : New molecular scaffolds can be designed in silico by replacing parts of the Duocarmycin SA structure, for example, by creating benzofuran (B130515) or imidazole-based analogues. researchgate.netresearcher.life

Virtual Screening : Large virtual libraries of these new analogues can be created and computationally screened. researcher.life This process often involves filtering based on drug-likeness criteria (like Lipinski's rule-of-five) followed by molecular docking into the DNA minor groove to predict binding affinity. researcher.life

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to correlate computed properties (e.g., binding free energies, electronic parameters) with experimentally observed biological activity. researcher.life These models can then be used to predict the activity of newly designed, unsynthesized compounds. For instance, a QSAR model based on Gibbs' free energies of complexation was used to screen a virtual library of benzofuran analogues to identify novel potential inhibitors. researcher.life

Prodrug Design : Computational methods assist in designing prodrugs that are activated selectively in the tumor microenvironment. This can involve modeling the interaction of a prodrug with a specific enzyme, such as cytochrome P450, that would catalyze its activation. ucl.ac.uk

This iterative cycle of computational design, followed by chemical synthesis and biological evaluation, accelerates the discovery of new agents with improved therapeutic profiles. researchgate.netnih.gov

Future Directions in Duocarmycin Sa Intermediate Research

Development of Green Chemistry Approaches for Synthesis

The traditional multi-step synthesis of complex natural product intermediates like Duocarmycin SA intermediate-2 often relies on stoichiometric reagents, hazardous solvents, and multiple protection-deprotection steps, leading to poor atom economy and a high environmental factor (E-Factor). Future research is intensely focused on developing more sustainable and efficient synthetic routes.

Key areas of investigation include:

Catalytic Methodologies: Replacing classical stoichiometric reagents with catalytic systems. For instance, the reduction of a nitro group on the indole (B1671886) precursor, traditionally achieved with reagents like tin(II) chloride in acidic media, can be replaced by catalytic hydrogenation using palladium on carbon (Pd/C) or advanced transfer hydrogenation methods. This minimizes metal waste and avoids harsh reaction conditions.

Solvent Selection: A significant shift away from chlorinated solvents (e.g., dichloromethane ) and polar aprotic solvents (e.g., N,N-dimethylformamide ) is a primary goal. Research is exploring the utility of greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) , cyclopentyl methyl ether (CPME) , and eutectic solvent systems. These solvents offer reduced toxicity, easier recycling, and a lower environmental footprint.

The following table compares a hypothetical traditional synthetic step with a proposed green alternative for the preparation of an amino-indole core, a common precursor to This compound .

ParameterTraditional Route (Nitro Reduction)Proposed Green Route (Catalytic Hydrogenation)
ReagentTin(II) chloride (SnCl₂) (stoichiometric)H₂ gas with Palladium on Carbon (Pd/C) (catalytic)
SolventEthanol / Hydrochloric AcidMethanol (B129727) or 2-Methyltetrahydrofuran (2-MeTHF)
ByproductsTin salt waste (significant)Water (H₂O)
Estimated E-FactorHigh (>50 kg waste/kg product)Low (<10 kg waste/kg product)
Process ConditionsElevated temperature, acidicRoom temperature, neutral pH

Exploration of Novel Activation Mechanisms for Pharmacophore Release

The therapeutic efficacy of Duocarmycin SA is contingent upon the in-situ formation of its reactive spirocyclopropylcyclohexadienone pharmacophore from a stable precursor. This compound can be strategically modified to serve as a prodrug that releases the active agent in response to specific physiological triggers, thereby enhancing tumor selectivity.

Future research aims to move beyond simple acid-catalyzed activation and explore more sophisticated mechanisms:

Hypoxia-Activated Systems: Solid tumors are often characterized by a hypoxic (low oxygen) environment. By incorporating a hypoxia-sensitive trigger, such as a nitroimidazole or nitrobenzene (B124822) moiety, into the structure of This compound , the final cyclization step to form the active Duocarmycin SA can be restricted to the tumor microenvironment. Endogenous nitroreductase enzymes would reduce the nitro group, initiating an electronic cascade that unmasks the reactive functionality.

Enzyme-Specific Cleavage: Another promising approach involves capping the intermediate with a substrate recognized by an enzyme overexpressed in cancer cells, such as certain phosphatases, glycosidases, or proteases. For example, a phosphate (B84403) group could be installed on a key hydroxyl function of the intermediate. In the presence of alkaline phosphatase, which is elevated in some cancers, the phosphate is cleaved, liberating the precursor to undergo spontaneous cyclization.

Light-Activated Release: For localized and externally controlled activation, photolabile protecting groups (photocages) can be integrated into the intermediate's structure. A group like an o-nitrobenzyl ether could be used to mask a critical alcohol. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, triggering the formation of the active pharmacophore with high spatiotemporal control.

Trigger MechanismRequired Moiety on IntermediateTarget EnvironmentPotential for Selectivity
Hypoxia ActivationNitroaromatic group (e.g., p-nitrobenzyl)Low-oxygen tumor coreHigh (targets tumor physiology)
Enzyme-Specific CleavageEnzyme substrate (e.g., phosphate, galactose)Regions of high enzyme expressionHigh (targets tumor biochemistry)
Redox ActivationQuinone or quinone-like structureCells with high reductive potential (e.g., DT-diaphorase)Moderate to High
Photo-activationPhotolabile protecting group (e.g., o-nitrobenzyl)Externally irradiated tissueVery High (externally controlled)

Rational Design of Chemically Tunable Duocarmycin Analogues

This compound serves as an ideal scaffold for the rational design of new analogues. By systematically modifying its structure, chemists can fine-tune the physicochemical and pharmacological properties of the final Duocarmycin SA derivative. This approach relies heavily on computational modeling and a deep understanding of structure-activity relationships (SAR).

Key areas for modification include:

Modulating DNA-Binding Affinity: The indole portion of the duocarmycins is responsible for sequence-selective binding within the minor groove of DNA. Introducing substituents (e.g., fluorine, methoxy, cyano groups) at the C5, C6, and C7 positions of the indole ring within This compound can alter its electronic properties and hydrogen-bonding potential. For example, adding a hydrogen-bond acceptor could enhance binding affinity and specificity for certain DNA sequences.

Tuning Chemical Reactivity and Stability: The rate of the final cyclization to form the alkylating pharmacophore is a critical parameter. This rate can be modulated by introducing electron-donating or electron-withdrawing groups near the reactive centers. Modifying the side chain attached to the indole nitrogen (the "right-hand" segment) can also sterically or electronically influence the stability of the precursor and the reactivity of the final product.

Improving Physicochemical Properties: Properties such as lipophilicity (logP) and aqueous solubility can be precisely adjusted by modifying the intermediate. For instance, incorporating polar functional groups like a sulfonamide or a hydroxylated side chain can increase water solubility, while adding lipophilic fragments like a tert-butyldimethylsilyl (TBDMS) protected alcohol (which is later deprotected) can aid in membrane transport.

Position of Substitution on Intermediate's Indole CoreExample SubstituentPredicted Effect on Final Analogue Properties
C5-Position-F (Fluoro)Increased metabolic stability, altered H-bonding potential
C6-Position-OCH₃ (Methoxy)Increased electron density, potentially enhanced DNA binding
C7-Position-CN (Cyano)Strong electron-withdrawing group, modulates reactivity
N1-Side ChainHydroxylated alkyl chainIncreased aqueous solubility (lower logP)

Advanced Methodologies for Real-time Reaction Monitoring and Characterization

To optimize the synthesis of This compound , achieving high yield and purity requires precise control over reaction parameters. Process Analytical Technology (PAT) offers a suite of tools for real-time, in-situ monitoring, moving beyond traditional offline analysis like thin-layer chromatography (TLC) and end-point HPLC.

Future research will increasingly integrate these advanced methodologies:

In-situ Spectroscopy: Fiber-optic probes connected to Raman or Fourier-transform infrared (FTIR) spectrometers can be inserted directly into the reaction vessel. These techniques monitor the vibrational states of molecules, allowing for real-time tracking of the consumption of starting materials and the formation of This compound by observing characteristic functional group peaks (e.g., the disappearance of a nitro stretch or the appearance of an amine stretch).

Real-time Chromatography and Mass Spectrometry: Coupling a reaction flow system to an Ultra-High-Performance Liquid Chromatography (UPLC) system, often with a mass spectrometer (MS) detector, provides unparalleled insight. Automated, periodic sampling allows for the precise quantification of the intermediate, reactants, and any byproducts, enabling the creation of accurate kinetic profiles of the reaction.

Flow NMR Spectroscopy: For unambiguous structural confirmation during a reaction, a continuous flow of the reaction mixture can be pumped through the probe of a Nuclear Magnetic Resonance (NMR) spectrometer. This powerful technique can identify transient intermediates and provide detailed structural information in real-time, helping to elucidate complex reaction mechanisms.

The adoption of these PAT tools will facilitate a deeper understanding of the reaction kinetics and mechanisms involved in synthesizing This compound , leading to more robust, scalable, and reproducible manufacturing processes.

TechniquePrincipleInformation GainedApplication in Intermediate-2 Synthesis
In-situ FTIR/RamanVibrational SpectroscopyFunctional group concentration, reaction endpointMonitoring conversion of a key functional group (e.g., -NO₂ to -NH₂)
UPLC-MSChromatographic Separation & Mass-to-Charge RatioQuantification of reactants, products, and impuritiesBuilding precise kinetic models and identifying byproduct formation
Flow NMRNuclear Magnetic ResonanceDetailed structural information, identification of transient speciesElucidating reaction mechanisms and confirming intermediate structure
Automated SamplingRobotic withdrawal and quenching of samplesTime-course data for offline analysis (e.g., HPLC)High-throughput reaction screening and optimization

Q & A

Q. What is the role of Duocarmycin SA intermediate-2 in the synthesis of Duocarmycin SA?

this compound is a critical precursor in the total synthesis of Duocarmycin SA, enabling the assembly of its DNA-alkylating cyclopropane subunit. The intermediate is designed to preserve stereochemical integrity during synthesis, ensuring proper spatial orientation for selective DNA minor-groove binding . Methodologically, its synthesis involves multi-step organic reactions (e.g., asymmetric catalysis) to achieve the desired stereochemistry, followed by purification via column chromatography and characterization using NMR and mass spectrometry .

Q. How can researchers verify the structural fidelity of this compound during synthesis?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and functional groups (e.g., ¹H/¹³C NMR for methyl and cyclopropane moieties).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect enantiomeric impurities.
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF). Discrepancies in alkylation efficiency compared to the natural product may indicate structural deviations .

Q. What experimental models are appropriate for preliminary evaluation of this compound’s bioactivity?

Use in vitro assays with DNA substrates (e.g., 32P end-labeled duplex DNA) to assess sequence-selective alkylation. Compare results to (+)-Duocarmycin SA’s known preference for 5’-AAAAA-3’ sequences. For cellular activity, employ cytotoxicity assays (e.g., IC50 determination in GBM cell lines like U-138) and validate synergy with proton radiation .

Advanced Research Questions

Q. Why does this compound exhibit high DNA alkylation efficiency in vitro but reduced cytotoxicity in cellular models?

This discrepancy arises from differences in cellular uptake, metabolic activation, or intracellular stability. For example, intermediate-2 may lack the prodrug activation mechanism required for cyclopropane ring formation (spirocyclization) in vivo. To investigate, compare:

  • Permeability assays (e.g., Caco-2 monolayer transport).
  • Metabolic stability (e.g., liver microsome incubation).
  • Intracellular drug release (e.g., fluorescent tagging of intermediates). Computational modeling (QM/MM) can further elucidate activation barriers .

Q. How can researchers resolve contradictions between in vitro DNA alkylation data and in vivo tumor suppression outcomes for Duocarmycin SA analogs?

Apply a multi-tiered approach:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate drug exposure (AUC) with tumor regression in murine models (e.g., P388 leukemia).
  • Tissue distribution studies : Use radiolabeled intermediates to quantify drug accumulation in tumors versus healthy tissues.
  • Transcriptomic profiling : Identify resistance mechanisms (e.g., upregulation of DNA repair genes like MGMT) .

Q. What structural modifications to this compound optimize the parabolic relationship between chemical reactivity and biological potency?

Studies show a U-shaped curve where excessive reactivity reduces stability, while insufficient reactivity limits alkylation. To balance this:

  • Introduce electron-withdrawing groups (e.g., -CF3) to modulate cyclopropane ring stability.
  • Use steric hindrance (e.g., bulky substituents) to slow hydrolysis. Validate modifications via:
  • Kinetic studies (alkylation rate constants).
  • X-ray crystallography of drug-DNA adducts.
  • In vivo efficacy testing in xenograft models .

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s DNA-binding specificity?

MD simulations (e.g., AMBER or GROMACS) reveal:

  • Minor-groove hydration dynamics : Intermediate-2’s hydrophobic moieties displace water, enhancing DNA binding.
  • Electrostatic complementarity : Positively charged groups align with DNA’s phosphate backbone.
  • Transition-state stabilization : QM/MM hybrid models identify key residues (e.g., adenine N3) involved in alkylation. Compare simulations to experimental alkylation footprints (e.g., gel electrophoresis of drug-DNA adducts) .

Methodological Guidelines

  • Data Contradiction Analysis : When in vitro and in vivo results conflict, prioritize orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. RNA-seq for transcriptional response) .
  • Experimental Design : For structure-activity studies, employ a panel of analogs with systematic modifications (e.g., varying cyclopropane substituents) and test across multiple cell lines to account for heterogeneity .
  • Computational Integration : Combine MD simulations with free-energy perturbation (FEP) calculations to predict alkylation efficiency of novel intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.